molecular formula C10H9NO2 B1387330 7-Methoxyquinolin-2(1H)-one CAS No. 23981-26-2

7-Methoxyquinolin-2(1H)-one

Cat. No.: B1387330
CAS No.: 23981-26-2
M. Wt: 175.18 g/mol
InChI Key: AUHADULCABPIFC-UHFFFAOYSA-N
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Description

7-Methoxyquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. It is characterized by a quinoline core structure with a methoxy group at the 7th position and a keto group at the 2nd position. This compound is of significant interest due to its diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxyquinolin-2(1H)-one can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzophenone derivatives. The reaction typically involves the use of methoxy-substituted anilines and appropriate cyclizing agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Methoxyquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: 7-Methoxyquinolin-2-ol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
7-Methoxyquinolin-2(1H)-one derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents. For instance, certain derivatives demonstrated effective inhibition against various bacterial strains, showcasing their therapeutic potential in treating infections .

Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. Notably, compounds synthesized from this parent structure have shown promising results in inhibiting the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and Panc-1 (pancreatic cancer). One study reported an IC50 value of 1.2 µM for one derivative against MCF-7 cells, indicating potent anti-proliferative activity . The mechanism of action appears to involve inducing apoptosis and cell cycle arrest at the G2/M phase, which is crucial for cancer therapy .

Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been explored. Compounds derived from this structure have been synthesized and tested for their ability to inhibit inflammatory pathways, providing insights into their potential use in treating inflammatory diseases .

Biochemical Research Applications

Biochemical Tools
In addition to their pharmaceutical applications, derivatives of this compound serve as valuable biochemical tools in research settings. Their ability to modulate biological processes makes them suitable for studying enzyme activities and cellular signaling pathways. For example, they can be used to investigate the role of specific enzymes in metabolic pathways or to explore drug-target interactions .

Synthesis of Novel Compounds
The synthesis methods for this compound allow for the creation of a variety of derivatives with modified biological properties. Techniques such as alkylation and carbonylation are employed to produce new compounds that may exhibit enhanced pharmacological effects or reduced toxicity profiles . These synthetic approaches are essential for developing libraries of compounds for high-throughput screening in drug discovery.

Chemical Properties and Reactivity

The unique chemical structure of this compound contributes to its reactivity and versatility in organic synthesis. The presence of both hydroxyl and methoxy groups allows for various chemical modifications that can lead to the formation of novel derivatives with distinct biological activities. Key reactions involving this compound include:

  • Alkylation : This reaction allows for the introduction of alkyl groups at different positions on the quinoline ring, potentially altering biological activity.
  • Carbonylation : Direct carbonylation methods enable the incorporation of carbonyl functionalities, which can enhance the compound's reactivity and interaction with biological targets .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound derivatives:

StudyFocusFindings
Anticancer ActivityDerivative showed IC50 = 1.2 µM against MCF-7 cells; induced apoptosis via caspase activation.
Antimicrobial PotentialDemonstrated significant inhibition against multiple bacterial strains; potential for new antibiotic development.
Anti-inflammatory PropertiesInhibited key inflammatory pathways; promising for treating chronic inflammation conditions.

Mechanism of Action

The mechanism of action of 7-Methoxyquinolin-2(1H)-one involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes or interfere with the replication of microorganisms. The exact pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    7-Hydroxyquinoline: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-Methylquinoline: Similar structure with a methyl group at the 2nd position.

Uniqueness

7-Methoxyquinolin-2(1H)-one is unique due to the presence of both a methoxy group and a keto group, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Biological Activity

7-Methoxyquinolin-2(1H)-one is a heterocyclic compound belonging to the quinoline family, notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

Chemical Structure:

  • Molecular Formula: C_10H_9NO_2
  • CAS Number: 23981-26-2

The compound features a quinoline core with a methoxy group at the 7th position and a keto group at the 2nd position. Its unique structure contributes to its biological activities, including antimicrobial, anticancer, and antiparasitic properties.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains and fungi. For instance, a recent study reported that derivatives of this compound demonstrated high potency against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentrations (MICs) for these activities were found to be as low as 7.812 µg/mL for E. coli and 31.125 µg/mL for Candida albicans .

Microorganism MIC (µg/mL)
E. coli7.812
C. albicans31.125
S. aureusVariable

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Research indicates that it can induce apoptosis in cancer cells through various mechanisms, including the disruption of microtubule assembly and induction of cell cycle arrest at the G2/M phase. For example, certain derivatives showed IC50 values below 1 µM against several cancer cell lines, including HL-60 (leukemia) and COLO 205 (colon cancer) .

Cell Line IC50 (µM)
HL-60<1
Hep3B<1
COLO 205<1

Antiparasitic Activity

In addition to its antibacterial and anticancer properties, this compound has been studied for its antiparasitic effects, particularly against Plasmodium falciparum, the causative agent of malaria. Its derivatives have shown moderate to high activity in inhibiting parasite growth, which positions them as potential candidates for antimalarial drug development .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Apoptosis Induction: It activates intrinsic and extrinsic apoptotic pathways in cancer cells.
  • Microtubule Disruption: Some studies suggest that it interferes with microtubule polymerization, which is critical for cell division .

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

  • Antimicrobial Study: A recent study synthesized novel derivatives that exhibited enhanced antimicrobial activity compared to the parent compound. The derivatives were screened against multiple pathogens, demonstrating broad-spectrum efficacy .
  • Anticancer Evaluation: Research involving a series of quinoline derivatives demonstrated their ability to selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index .
  • Antiparasitic Research: Investigations into the antimalarial potential revealed that specific derivatives significantly inhibited P. falciparum growth, suggesting their use in developing new antimalarial therapies .

Properties

IUPAC Name

7-methoxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-8-4-2-7-3-5-10(12)11-9(7)6-8/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHADULCABPIFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652350
Record name 7-Methoxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23981-26-2
Record name 7-Methoxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-1,2-dihydroquinolin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of methyl (2E)-3-(2-amino-4-methoxyphenyl)acrylate (Intermediate 4, 500 mg, 2.4 mmol) in acetonitrile (600 mL) was deoxygenated under vacuum, purged with nitrogen and irradiated at 365 nm with a long wave UV lamp (B-100AP, Blak Ray) for 28 hours. The solvent was removed under reduced pressure and the product was precipitated from dichloromethane (20 mL) by the addition of hexanes (100 mL) to give 357 mg (76% yield) of the crude product as a colorless solid, 90% pure by 1H-1-NMR (together with 10% dimer), mp 190° C.
Quantity
500 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
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600 mL
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Yield
76%

Synthesis routes and methods II

Procedure details

(2E)-3-(Ethyloxy)-N-[3-(methyloxy)phenyl]-2-propenamide (25 g; 0.113 mol) was dissolved in conc. H2SO4 and stirred for 1 h. The reaction mixture was poured onto ice and filtered. The crude product was washed with water and dried to yield the title compound (12 g; 60%) as a tan solid.
Quantity
25 g
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reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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solvent
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Yield
60%

Synthesis routes and methods III

Procedure details

(E)-Ethyl 3-(4-methoxy-2-nitrophenyl)acrylate (20.00 g, 80 mmol) and iron powder (3.39 mL, 478 mmol) were mixed in acetic acid (300 mL). The reaction mixture was stirred at room temperature for 4 days. The reaction mixture was filtered through CELITE™. The filtrate was partitioned between ethyl acetate and saturated sodium bicarbonate. The aqueous layer was separated and extracted once more with ethyl acetate. The combined organic layers were washed with brine, dried over magnesium sulfate, and concentrated. The resulting crude product was diluted with dichloromethane and filtered. The filtrate was diluted with hexanes and partially concentrated. The resulting precipitate was filtered off to yield 7-methoxyquinolin-2(1H)-one (13.16 g, 75 mmol, 94% yield) as a light yellow solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
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Quantity
3.39 mL
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-Methoxyquinolin-2(1H)-one
7-Methoxyquinolin-2(1H)-one
7-Methoxyquinolin-2(1H)-one
7-Methoxyquinolin-2(1H)-one
7-Methoxyquinolin-2(1H)-one
7-Methoxyquinolin-2(1H)-one

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